

Commercial Availability and Synthetic Methodologies of 2-Propylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Propylthiophene

Cat. No.: B074554

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Introduction

2-Propylthiophene is a sulfur-containing heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique aromatic and electronic properties make it a valuable intermediate in the development of specialty chemicals, pharmaceuticals, and organic electronic materials. This technical guide provides an in-depth overview of the commercial availability of **2-propylthiophene**, its key chemical properties, and detailed experimental protocols for its synthesis and further application.

Commercial Availability and Suppliers

2-Propylthiophene is readily available from a variety of chemical suppliers in research and bulk quantities. The purity levels are typically high, with most suppliers offering $\geq 97\%$ purity as determined by gas chromatography (GC). The following table summarizes the availability of **2-propylthiophene** from prominent suppliers.

Supplier	Purity	Available Quantities
Key Organics[1]	>98%	1 mg, 5 mg, 10 mg, 50 mg, 25 g
Chem-Impex[2]	≥98% (GC)	5 g, 25 g
Lumora Chemicals[3]	97.00%	mg, g, kg scales
TCI America[4][5]	>98.0% (GC)	5 g, 25 g
Sigma-Aldrich[6]	97%	Various
Santa Cruz Biotechnology[7]	Research Grade	Various

Pricing information is subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of **2-propylthiophene** is presented in the table below.

Property	Value
CAS Number	1551-27-5[6]
Molecular Formula	C ₇ H ₁₀ S[6]
Molecular Weight	126.22 g/mol [6]
Appearance	Colorless to light yellow liquid[8]
Boiling Point	157.5-159.5 °C (lit.)[6]
Density	1.506 g/mL at 25 °C (lit.)[6]
Refractive Index (n _{20/D})	1.506 (lit.)[6]
Flash Point	44 °C (111.2 °F) - closed cup[6]

Experimental Protocols

While specific literature detailing the synthesis of **2-propylthiophene** is not abundant, a robust and widely applicable method involves the Grignard reaction of a thiophene derivative with a propyl halide. The following protocol is a representative procedure based on established methods for the alkylation of thiophenes.

Synthesis of 2-Propylthiophene via Grignard Reaction

Materials:

- 2-Bromothiophene
- Magnesium turnings
- 1-Bromopropane
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine (crystal)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A crystal of iodine can be added to initiate the reaction. A solution of 2-bromothiophene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2-thienylmagnesium bromide. The reaction is maintained at reflux until most of the magnesium has been consumed.
- **Alkylation:** The Grignard reagent solution is cooled in an ice bath. 1-Bromopropane, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- **Work-up:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with

diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

- Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield **2-propylthiophene**.

Applications in Organic Synthesis

2-Propylthiophene is a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. One common application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling of 2-Propylthiophene

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of an appropriately functionalized **2-propylthiophene** derivative (e.g., 5-bromo-**2-propylthiophene**) with an arylboronic acid.

Materials:

- 5-Bromo-**2-propylthiophene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, DME)
- Water

Procedure:

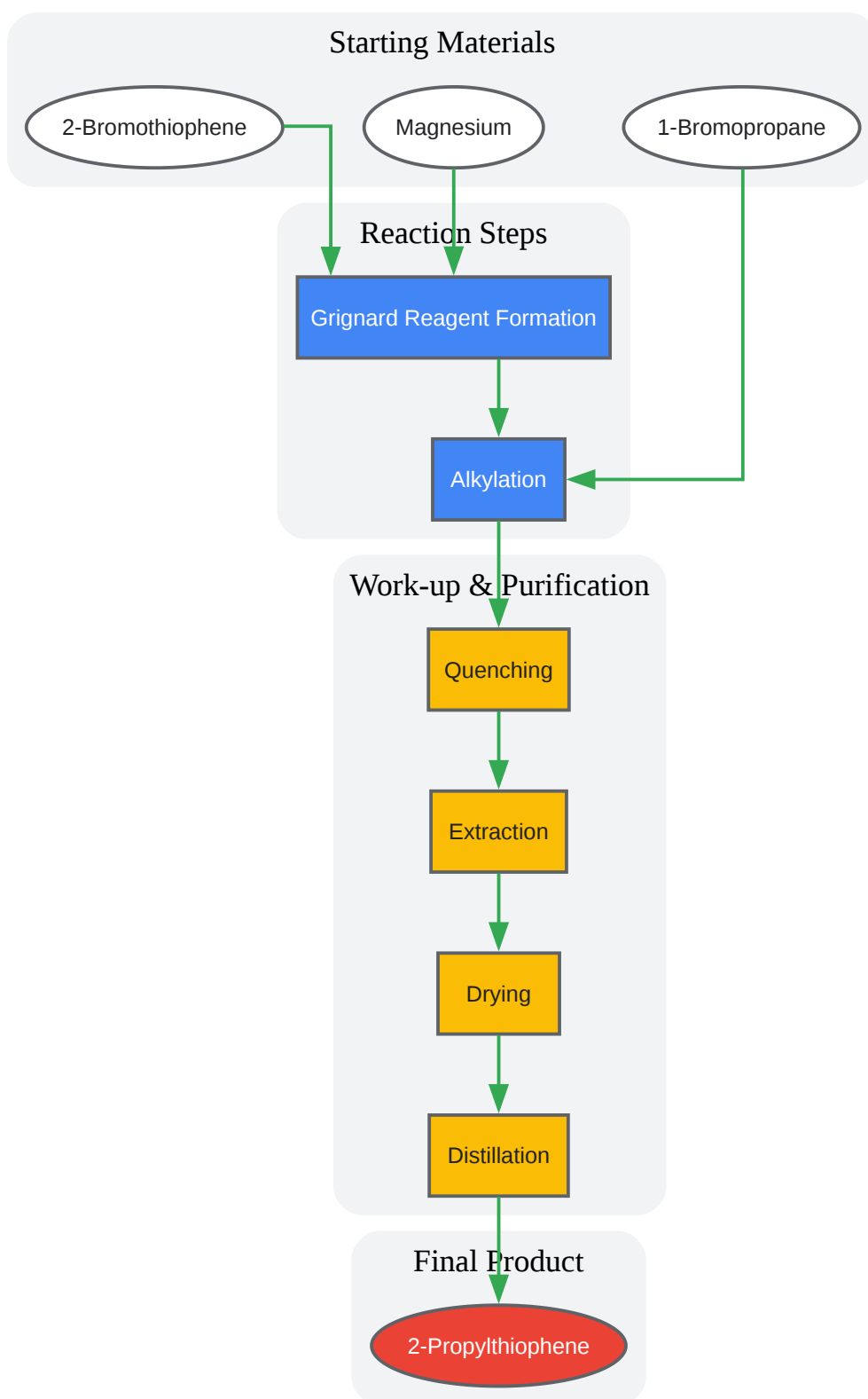
- Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-**2-propylthiophene**, the arylboronic acid, the palladium catalyst, and the base.
- Solvent Addition: Add the organic solvent and water. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred for several hours until completion,

which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up:** After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford the desired 5-aryl-**2-propylthiophene** derivative.

Visualizations

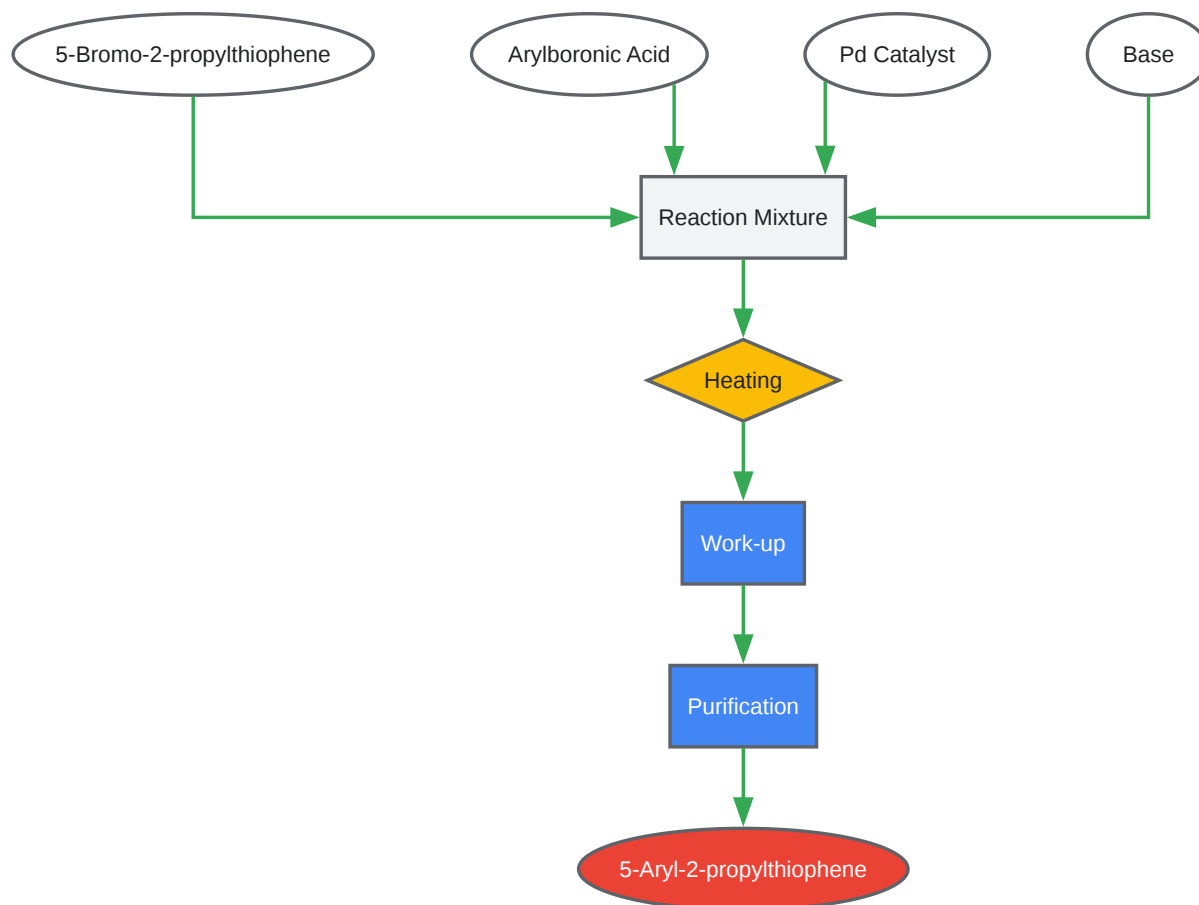
Synthesis Workflow of 2-Propylthiophene



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Caption: Workflow for the synthesis of **2-Propylthiophene**.

Application in Suzuki-Miyaura Cross-Coupling



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Caption: Suzuki-Miyaura cross-coupling workflow.

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